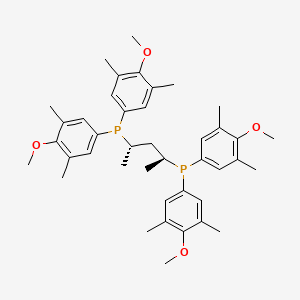![molecular formula C15H20Cl2N2O2 B13735750 1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride CAS No. 29440-70-8](/img/structure/B13735750.png)
1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride is a chemical compound with a complex structure.
Métodos De Preparación
The synthesis of 1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride involves several steps. One common method includes the functionalization of mesoporous materials with the compound. For instance, n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride can be anchored on SBA-15 as a basic nanocatalyst . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include strong acids and bases, as well as oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It is used in the synthesis of pyran heterocyclic compounds, which have significant biological activities . Additionally, it serves as a catalyst in various organic reactions, making it valuable in industrial processes. Its unique structure also makes it a subject of interest in medicinal chemistry for the development of new drugs .
Mecanismo De Acción
The mechanism of action of 1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. The pathways involved in its action are complex and depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride can be compared with other similar compounds, such as n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride. These compounds share similar structural features but differ in their specific functional groups and applications . The uniqueness of this compound lies in its specific interactions and applications in various fields.
Propiedades
Número CAS |
29440-70-8 |
|---|---|
Fórmula molecular |
C15H20Cl2N2O2 |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride |
InChI |
InChI=1S/C15H19ClN2O2.ClH/c1-10-3-2-4-12(16)14(10)17-15(19)20-13-9-18-7-5-11(13)6-8-18;/h2-4,11,13H,5-9H2,1H3,(H,17,19);1H |
Clave InChI |
WTTDFDIVNVDRHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)NC(=O)OC2C[NH+]3CCC2CC3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


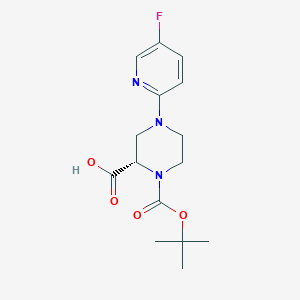
![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)
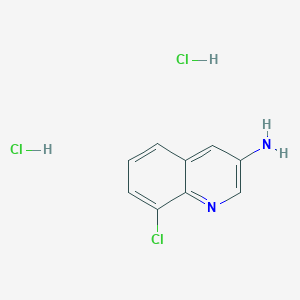
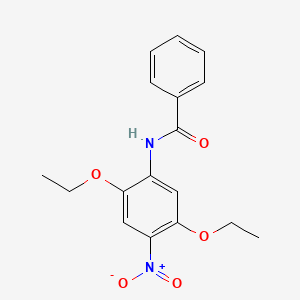
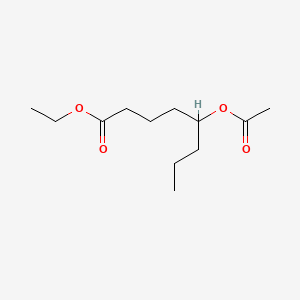
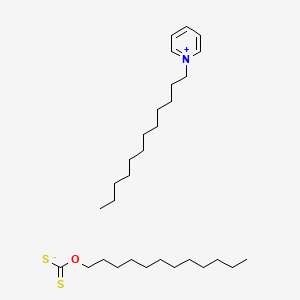
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
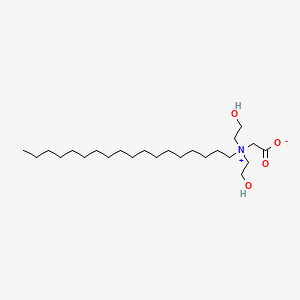
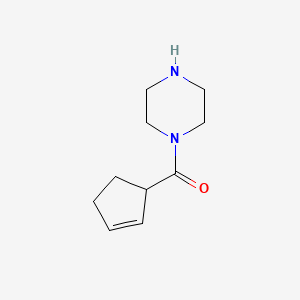
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)


